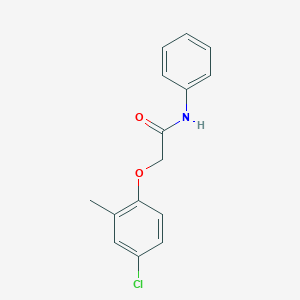
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide, also known as Propanil, is a widely used herbicide that is effective against a broad range of weeds in rice paddies. This chemical compound belongs to the acetanilide family and is known for its excellent herbicidal properties.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been extensively studied for its herbicidal properties. It is commonly used in rice paddies to control weeds such as Echinochloa crus-galli, Cyperus difformis, and Monochoria vaginalis. In addition to its herbicidal properties, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound has antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is responsible for the biosynthesis of fatty acids in plants. Inhibition of ACCase leads to the disruption of lipid metabolism, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that this compound inhibits the synthesis of chlorophyll, which results in the yellowing of leaves. In addition, it has been shown to inhibit the synthesis of proteins and nucleic acids, which are essential for plant growth and development. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide in lab experiments include its high herbicidal activity, broad spectrum of activity, and low toxicity to mammals. However, its use is limited by its short half-life in the environment, which can lead to the development of herbicide-resistant weeds.
Orientations Futures
Future research on 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide should focus on developing more efficient synthesis methods that are environmentally friendly. In addition, further studies are needed to investigate the potential use of this compound as an antimicrobial agent. Furthermore, research should be conducted to develop new herbicides that are effective against herbicide-resistant weeds. Finally, studies should be conducted to investigate the potential ecological impacts of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide on non-target organisms.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves a multi-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(4-chloro-2-methylphenoxy)acetate with aniline to form 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide.
Propriétés
Numéro CAS |
52723-84-9 |
|---|---|
Nom du produit |
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide |
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-9-12(16)7-8-14(11)19-10-15(18)17-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
FDDJKDJSDPCMJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
Autres numéros CAS |
52723-84-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



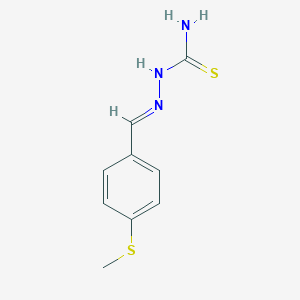
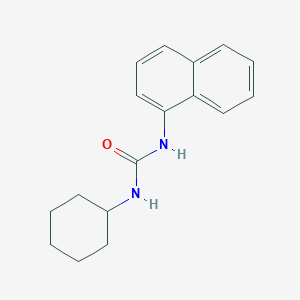
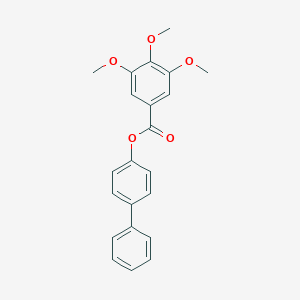

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

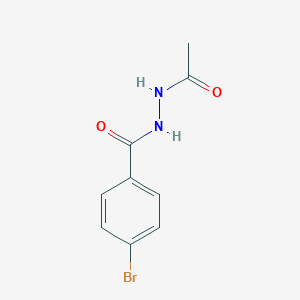
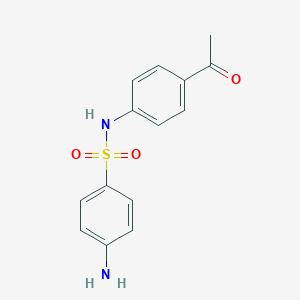

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
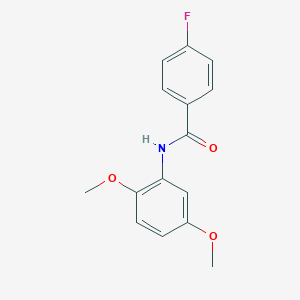
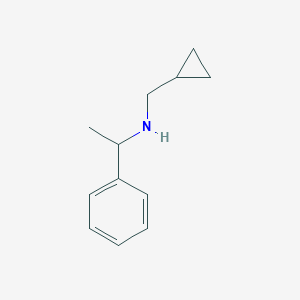

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)